molecular formula C17H28N4 B5491380 1-(4-cyclopentylpyrimidin-2-yl)-N,N-diethylpyrrolidin-3-amine

1-(4-cyclopentylpyrimidin-2-yl)-N,N-diethylpyrrolidin-3-amine

Cat. No. B5491380
M. Wt: 288.4 g/mol
InChI Key: CRFCIENAKDPJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-cyclopentylpyrimidin-2-yl)-N,N-diethylpyrrolidin-3-amine, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications in various medical conditions. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

1-(4-cyclopentylpyrimidin-2-yl)-N,N-diethylpyrrolidin-3-amine exerts its effects by binding to and activating the cannabinoid receptors CB1 and CB2, which are located throughout the body. These receptors are part of the endocannabinoid system, which plays a key role in regulating various physiological processes, including pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. In addition, this compound has been shown to have effects on various neurotransmitter systems, including dopamine, serotonin, and glutamate.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-cyclopentylpyrimidin-2-yl)-N,N-diethylpyrrolidin-3-amine in lab experiments is its potent and selective activity at the cannabinoid receptors, which allows for precise control over the experimental conditions. However, one limitation of using this compound is its limited availability and high cost, which may make it difficult for some researchers to obtain.

Future Directions

There are many potential future directions for research on 1-(4-cyclopentylpyrimidin-2-yl)-N,N-diethylpyrrolidin-3-amine, including further studies on its potential therapeutic applications in various medical conditions, as well as investigations into its mechanism of action and effects on various neurotransmitter systems. Additionally, there may be potential for the development of novel compounds based on the structure of this compound that could have improved therapeutic efficacy and fewer side effects.

Synthesis Methods

1-(4-cyclopentylpyrimidin-2-yl)-N,N-diethylpyrrolidin-3-amine is typically synthesized using a multi-step process involving the reaction of various reagents and intermediates. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that this compound is not readily available for purchase and is typically only used in research settings.

Scientific Research Applications

1-(4-cyclopentylpyrimidin-2-yl)-N,N-diethylpyrrolidin-3-amine has been studied extensively for its potential therapeutic applications, particularly in the areas of pain management, neuroprotection, and anti-inflammatory effects. In preclinical studies, this compound has been shown to have analgesic effects in various animal models of pain, including neuropathic pain and inflammatory pain.

properties

IUPAC Name

1-(4-cyclopentylpyrimidin-2-yl)-N,N-diethylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4/c1-3-20(4-2)15-10-12-21(13-15)17-18-11-9-16(19-17)14-7-5-6-8-14/h9,11,14-15H,3-8,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFCIENAKDPJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCN(C1)C2=NC=CC(=N2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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